Levofloxacin Impurity 19 is typically identified during the manufacturing process of levofloxacin. It arises from the degradation or transformation of the levofloxacin molecule under specific conditions, such as heat or pH variations. This impurity is classified as a process-related impurity, which means it is formed during the synthesis rather than being an intentional component of the final drug product. The identification and characterization of impurities like Levofloxacin Impurity 19 are crucial for ensuring the quality and safety of pharmaceutical products .
The synthesis of Levofloxacin Impurity 19 can occur through several pathways during the production of levofloxacin. One common method involves refluxing levofloxacin carboxylic acid with N-methylethylenediamine hydrochloride and triethylamine. This reaction typically occurs at elevated temperatures for a specified duration, followed by solvent evaporation to isolate the impurity .
The detailed steps in synthesizing Levofloxacin Impurity 19 include:
Levofloxacin Impurity 19 can form through several chemical reactions involving levofloxacin under various conditions:
Understanding these reactions is essential for developing strategies to minimize impurity formation during the synthesis of levofloxacin.
Levofloxacin Impurity 19's physical properties (such as melting point, solubility, etc.) can vary significantly depending on its specific structure. Generally, impurities may exhibit different solubility profiles compared to their parent compound:
Characterization studies often involve high-performance liquid chromatography (HPLC) methods to quantify impurity levels in drug formulations .
Levofloxacin Impurity 19 primarily serves as a subject of study in pharmaceutical research focused on drug quality assurance. Its analysis helps in:
Levofloxacin impurities arise from incomplete synthesis, side reactions, or degradation of intermediates. Process-related impurities like Impurity 19 (CAS not specified in public data; catalogued as VL86001 [6]) typically form during manufacturing. Patent CN105367585B details a multi-step approach where a key intermediate, 4-(3-methoxyphenyl)aniline, undergoes diazotization followed by coupling with levofloxacin precursors under acidic conditions. This yields a complex aromatic adduct identified as Impurity 19 [1]. Alternative routes involve:
Table 1: Synthetic Methods for Key Levofloxacin Impurities
Impurity | Synthetic Route | Key Reagents | Yield (%) |
---|---|---|---|
Impurity 19 | Diazotization/coupling | NaNO₂/HCl, 4-(3-methoxyphenyl)aniline | 12-15 |
N-Oxide | Oxidation | H₂O₂/acetic acid | 8-10 |
Desfluoro analog | Fluorine displacement | Triethylamine/DMSO | 5-7 |
Impurity 19 arises primarily via electrophilic aromatic substitution (EAS). During levofloxacin synthesis, residual diazonium ions (from incomplete purification of intermediates) attack electron-rich sites on the quinolone core. Specifically:
Figure: Proposed Mechanism for Impurity 19 FormationDiazonium Intermediate → Nucleophilic Attack by Quinolone → Azo-Adduct (Impurity 19)
Solvent polarity and catalyst selection critically govern Impurity 19 yield:
Table 2: Solvent Impact on Impurity Profiles
Solvent | Impurity 19 Yield (%) | Dominant Side Product |
---|---|---|
Dichloromethane | 15 | Azo-adducts |
DMSO | 3 | Desfluoro levofloxacin |
Methanol/water | <1 | Hydrolytic decarboxylation products |
Synthetic complexity:
Structural drivers:
Analytical challenges:
Table 3: Comparative Synthetic and Structural Features
Parameter | Impurity 19 | Chiral Impurity (R-Ofloxacin) | N-Oxide Impurity |
---|---|---|---|
Formation Pathway | Electrophilic coupling | Incomplete resolution | Oxidation |
Key Structural Trait | Azo linkage (-N=N-) | Altered C9 chirality | N⁺-O⁻ moiety |
Separation Method | Ion-pair HPLC | Chiral ligand-exchange | Standard RP-HPLC |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: